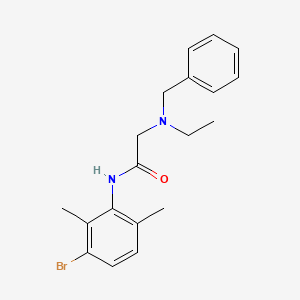

3-Bromo-N-desethyl-N-benzyl Lidocaine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-N-desethyl-N-benzyl Lidocaine: is a chemical compound with the molecular formula C19H23BrN2O and a molecular weight of 375.3 g/mol . It is a derivative of lidocaine, a well-known local anesthetic, and has been modified to include a bromine atom and a benzyl group . This compound is primarily used in scientific research and is not intended for medical or therapeutic use .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-desethyl-N-benzyl Lidocaine typically involves the following steps:

Starting Materials: The synthesis begins with lidocaine, which is then subjected to a series of chemical reactions to introduce the bromine atom and the benzyl group.

Bromination: The bromine atom is introduced through a bromination reaction, where a brominating agent such as bromine or N-bromosuccinimide (NBS) is used.

N-desethylation: The ethyl group is removed from the nitrogen atom through a dealkylation reaction, often using reagents like hydrobromic acid (HBr) or other strong acids.

Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

化学反応の分析

Types of Reactions:

Oxidation: 3-Bromo-N-desethyl-N-benzyl Lidocaine can undergo oxidation reactions, where the bromine atom or other functional groups are oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

Oxidation: Formation of brominated or hydroxylated derivatives

Reduction: Formation of debrominated or reduced derivatives

Substitution: Formation of azido or cyano derivatives

科学的研究の応用

3-Bromo-N-desethyl-N-benzyl Lidocaine is primarily used in scientific research for various applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and to study its interactions with biological molecules.

Medicine: While not used therapeutically, it is studied for its potential pharmacological properties and its interactions with biological targets.

Industry: The compound is used in the development of new chemical entities and in the testing of pharmaceutical formulations.

作用機序

The mechanism of action of 3-Bromo-N-desethyl-N-benzyl Lidocaine is not well-documented, but it is likely to involve interactions with sodium channels, similar to lidocaine. The bromine atom and benzyl group modifications may alter its binding affinity and specificity for these channels, potentially leading to different pharmacological effects.

類似化合物との比較

Lidocaine: A well-known local anesthetic used in medical practice.

Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with reduced cardiotoxicity.

Uniqueness: 3-Bromo-N-desethyl-N-benzyl Lidocaine is unique due to the presence of the bromine atom and benzyl group, which may confer different chemical and pharmacological properties compared to other local anesthetics. These modifications can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for scientific research.

生物活性

3-Bromo-N-desethyl-N-benzyl Lidocaine is a derivative of lidocaine, a well-known local anesthetic. This compound has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine substitution at the 3-position of the aromatic ring.

- Desethylation at the nitrogen atom, which influences its pharmacokinetic properties.

- Benzyl group attached to the nitrogen, enhancing lipophilicity and potentially affecting receptor interactions.

The primary mechanism of action for lidocaine derivatives, including this compound, involves the blockade of voltage-gated sodium channels in neuronal membranes. This blockade prevents the initiation and propagation of action potentials, leading to local anesthesia. The presence of the bromine atom and benzyl group may enhance binding affinity to these channels compared to standard lidocaine.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In vitro studies have shown that it can effectively reduce pain responses in various cell lines. For instance, a study demonstrated that this compound reduced cell viability in melanoma cells, indicating potential applications in pain management and cancer therapy .

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. The addition of this compound to docetaxel formulations has been shown to enhance cytotoxicity against tumor cells. The half-maximal inhibitory concentration (IC50) values were significantly lower when this compound was included in hybrid systems, suggesting a synergistic effect that could be exploited for cancer treatment .

Table: Summary of Research Findings on this compound

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial. Preliminary studies indicate that this compound exhibits a favorable safety profile at therapeutic doses; however, further toxicological studies are required to fully understand its safety in clinical applications.

特性

IUPAC Name |

2-[benzyl(ethyl)amino]-N-(3-bromo-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O/c1-4-22(12-16-8-6-5-7-9-16)13-18(23)21-19-14(2)10-11-17(20)15(19)3/h5-11H,4,12-13H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERLMKUVIZUAJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。